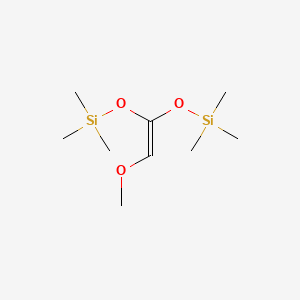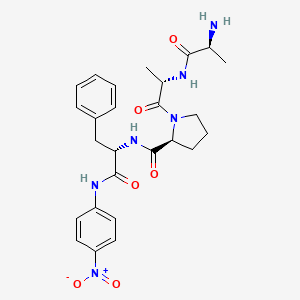
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound. It is often used in biochemical research as a substrate for various proteases, which are enzymes that break down proteins. The compound’s structure includes a sequence of amino acids (L-alanine, L-proline, and L-phenylalanine) and a nitrophenyl group, which is commonly used in chromogenic substrates to facilitate the detection of enzymatic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. The use of large-scale reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Enzymes like chymotrypsin or cathepsin G in buffered aqueous solutions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Reduction: Converts the nitrophenyl group to an aniline derivative.
Substitution: Results in various substituted phenylalaninamide derivatives.
科学的研究の応用
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following fields:
Chemistry: As a model substrate for studying enzyme kinetics and mechanisms.
Biology: To investigate protease activity in various biological samples.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: In the production of enzyme inhibitors and other bioactive compounds.
作用機序
The compound acts as a substrate for proteases, which cleave the peptide bonds within the molecule. The nitrophenyl group serves as a chromogenic reporter, releasing a colored product upon cleavage. This allows for the quantification of protease activity by measuring the absorbance of the released product at a specific wavelength.
類似化合物との比較
Similar Compounds
Suc-AAPF-pNA (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide): Another chromogenic substrate used for similar applications.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: A related compound with a different amino acid sequence.
Uniqueness
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group, which provides a distinct chromogenic signal. This makes it particularly useful for studying specific proteases and their inhibitors.
特性
CAS番号 |
72534-93-1 |
|---|---|
分子式 |
C26H32N6O6 |
分子量 |
524.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H32N6O6/c1-16(27)23(33)28-17(2)26(36)31-14-6-9-22(31)25(35)30-21(15-18-7-4-3-5-8-18)24(34)29-19-10-12-20(13-11-19)32(37)38/h3-5,7-8,10-13,16-17,21-22H,6,9,14-15,27H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)/t16-,17-,21-,22-/m0/s1 |
InChIキー |
ZCWMSMLAGCXPPA-FHQLIMNDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
正規SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


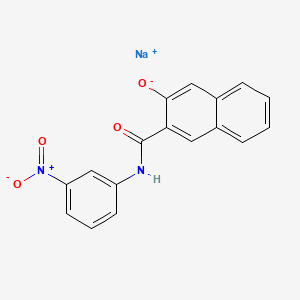
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)

![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)
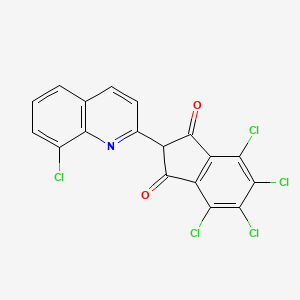

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
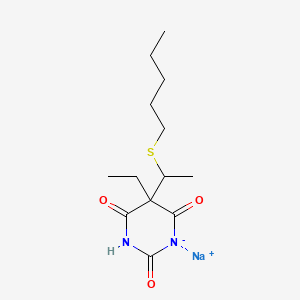
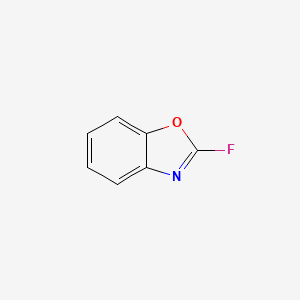
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
